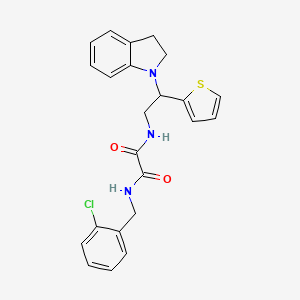

N1-(2-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

CAS No.: 898424-25-4

Cat. No.: VC4167129

Molecular Formula: C23H22ClN3O2S

Molecular Weight: 439.96

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898424-25-4 |

|---|---|

| Molecular Formula | C23H22ClN3O2S |

| Molecular Weight | 439.96 |

| IUPAC Name | N-[(2-chlorophenyl)methyl]-N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide |

| Standard InChI | InChI=1S/C23H22ClN3O2S/c24-18-8-3-1-7-17(18)14-25-22(28)23(29)26-15-20(21-10-5-13-30-21)27-12-11-16-6-2-4-9-19(16)27/h1-10,13,20H,11-12,14-15H2,(H,25,28)(H,26,29) |

| Standard InChI Key | PTUVSMSERBUPDC-UHFFFAOYSA-N |

| SMILES | C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)C4=CC=CS4 |

Introduction

N1-(2-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. Oxalamides are known for their versatile applications in medicinal chemistry, often serving as intermediates or active pharmaceutical ingredients due to their structural complexity and functional group diversity. This compound combines a chlorobenzyl group, an indoline moiety, and a thiophene ring, suggesting potential biological activities such as antimicrobial, anticancer, or enzymatic inhibition.

Structural Overview

The molecular structure of this compound is characterized by:

-

Chemical Formula: C21H20ClN3O2S

-

Key Functional Groups:

-

Chlorobenzyl group: Provides lipophilicity and potential for π-π interactions.

-

Indoline moiety: A heterocyclic structure known for bioactivity.

-

Thiophene ring: Adds aromaticity and potential electronic effects.

-

Oxalamide backbone: Acts as a linker and provides hydrogen bonding capabilities.

-

Synthesis

The synthesis of N1-(2-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide likely involves:

-

Formation of the oxalamide backbone through condensation of oxalyl chloride with appropriate amines.

-

Introduction of the indoline moiety via nucleophilic substitution or amidation.

-

Incorporation of the thiophene ring through coupling reactions.

-

Attachment of the chlorobenzyl group, typically via alkylation.

These steps are carried out under controlled conditions to ensure high yield and purity.

Analytical Characterization

The compound's structure can be confirmed using standard spectroscopic techniques:

-

NMR Spectroscopy:

-

Proton () and Carbon () NMR reveal chemical shifts corresponding to aromatic protons, amide groups, and aliphatic chains.

-

-

Mass Spectrometry (MS):

-

Provides molecular ion peaks confirming the molecular weight.

-

-

Infrared Spectroscopy (IR):

-

Identifies functional groups such as amides (C=O stretch) and aromatic rings (C-H bending).

-

Biological Activity

Oxalamides are widely studied for their pharmacological properties, and this compound's unique structure suggests several potential activities:

-

Antimicrobial Activity: The chlorobenzyl and thiophene groups may disrupt bacterial cell walls or enzymes.

-

Anticancer Potential: Indoline derivatives are known inhibitors of kinases involved in tumor progression.

-

Enzymatic Inhibition: The oxalamide backbone might interact with enzymes like proteases or oxidoreductases.

Comparative Data Table

| Property | Value/Observation |

|---|---|

| Molecular Weight | ~417 g/mol |

| Solubility | Likely soluble in organic solvents (e.g., DMSO) |

| Key Functional Groups | Chlorobenzyl, indoline, thiophene, oxalamide |

| Predicted Bioactivity | Antimicrobial, anticancer, enzymatic inhibition |

| Analytical Techniques | NMR, MS, IR |

Applications

Given its structural features, this compound has potential applications in:

-

Drug Design: As a lead compound for developing antimicrobial or anticancer agents.

-

Medicinal Chemistry Research: For studying structure-activity relationships (SAR).

-

Biological Probes: To investigate enzyme mechanisms or cellular pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume